molecular formula C26H27N5O5 B11278629 methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B11278629
M. Wt: 489.5 g/mol
InChI Key: RCEAQEKFJZLILY-UHFFFAOYSA-N
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Description

Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate typically involves multi-step organic synthesisEach step requires specific reagents and conditions, such as the use of methanesulfonic acid under reflux conditions for certain cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The pyrazolo[4,3-d]pyrimidine scaffold has been associated with various pharmacological properties, including anticancer and anti-inflammatory effects.

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:

  • Inhibition of Protein Kinases : Pyrazolo[4,3-d]pyrimidines are known to inhibit eukaryotic protein kinases, which play crucial roles in cell signaling pathways associated with cancer proliferation and survival. For instance, studies have shown that derivatives of this scaffold can inhibit kinases involved in tumor growth and metastasis .
  • COX-II Inhibition : The compound may also exhibit anti-inflammatory properties through the inhibition of cyclooxygenase-2 (COX-II), an enzyme implicated in inflammatory processes. Recent studies have demonstrated that pyrazolo[3,4-d]pyrimidines can selectively inhibit COX-II with significant potency, suggesting potential applications in treating inflammatory diseases .
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition : Another significant mechanism is the inhibition of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes HIFα subunits and promotes erythropoietin production. This pathway is particularly relevant in renal anemia and could be a therapeutic target for enhancing erythropoiesis .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated across various cancer cell lines:

Cell LineIC50 (µM)Reference
HepG21.74
MCF-70.85
A5490.92
PC-30.78

These results indicate that the compound exhibits potent anticancer activity, particularly against breast and liver cancer cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed through COX-II inhibition assays:

CompoundIC50 (µM)Selectivity Index
Methyl Compound0.5210.73
Celecoxib0.789.51

These findings suggest that this compound is a promising candidate for further development as an anti-inflammatory agent.

Study on Anticancer Properties

A recent study evaluated the effects of various pyrazolo[4,3-d]pyrimidine derivatives on human cancer cells. The results indicated that compounds with similar scaffolds significantly reduced tumor growth in vivo models by inhibiting crucial signaling pathways involved in cancer progression .

Research on Anti-inflammatory Effects

In vivo studies demonstrated that the compound exhibited significant reduction in inflammation markers in animal models treated with this compound compared to control groups receiving standard anti-inflammatory medications .

Properties

Molecular Formula

C26H27N5O5

Molecular Weight

489.5 g/mol

IUPAC Name

methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32)

InChI Key

RCEAQEKFJZLILY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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